molecular formula C8H16ClNO B13009540 cis-Octahydro-isoindol-5-ol hydrochloride

cis-Octahydro-isoindol-5-ol hydrochloride

Cat. No.: B13009540
M. Wt: 177.67 g/mol
InChI Key: RQZXEQGQTRITTG-GZVYQWMRSA-N
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Description

cis-Octahydro-isoindol-5-ol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a derivative of isoindoline and is characterized by its unique structure, which includes a cis-configuration of the octahydro-isoindoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-isoindol-5-ol hydrochloride typically involves the hydrogenation of isoindoline derivatives under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are optimized to achieve the desired cis-configuration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-Octahydro-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, fully saturated derivatives, and substituted isoindoline derivatives .

Mechanism of Action

The mechanism of action of cis-Octahydro-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its mechanism of action .

Comparison with Similar Compounds

    Octahydro-isoindoline: A fully saturated derivative of isoindoline.

    Isoindoline: The parent compound with a similar ring structure but without the cis-configuration.

    Hydroxyisoindoline: A hydroxylated derivative of isoindoline.

Uniqueness: cis-Octahydro-isoindol-5-ol hydrochloride is unique due to its cis-configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

cis-Octahydro-isoindol-5-ol hydrochloride, also referred to as octahydro-1H-isoindol-5-ol hydrochloride, is a bicyclic compound characterized by its saturated isoindole structure. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₁₃ClN
  • Molecular Weight : Approximately 175.65 g/mol
  • Structure : The compound features a hydroxyl group at the 5-position, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects :
    • Studies have shown that this compound may modulate neurotransmitter systems, particularly influencing serotonin and dopamine receptors. This suggests potential applications in treating mood disorders such as anxiety and depression .
  • Antimicrobial Properties :
    • Preliminary investigations indicate that octahydro-1H-isoindol-5-ol hydrochloride may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment .
  • Pharmacological Interactions :
    • The compound has been studied for its interactions with various receptors, including the 5-Hydroxytryptamine (5-HT) receptor subtypes. In vitro studies suggest it may act as an agonist at the 5-HT2C receptor, which is implicated in mood regulation .

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors and enzymes, leading to various biological effects. Ongoing research aims to elucidate these interactions further .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Neuroprotective EffectsModulates neurotransmitter systems; potential for mood disorder treatment
Antimicrobial PropertiesExhibits potential antimicrobial activity
Receptor InteractionAgonist activity at 5-HT2C receptor; implications for psychopharmacology

Case Study: Neuroprotective Potential

A study focused on the neuroprotective potential of octahydro-1H-isoindol-5-ol hydrochloride demonstrated its ability to reduce immobility time in forced swim tests in animal models. This suggests an antidepressant-like effect, warranting further exploration into its mechanisms and therapeutic uses for mood disorders .

Case Study: Antimicrobial Activity

In vitro assays have indicated that this compound exhibits antimicrobial properties against various bacterial strains. These findings highlight the need for additional studies to determine its efficacy and potential applications in clinical settings .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, emphasizing controlled conditions to achieve desired purity and yield. Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m0./s1

InChI Key

RQZXEQGQTRITTG-GZVYQWMRSA-N

Isomeric SMILES

C1CC(C[C@H]2[C@@H]1CNC2)O.Cl

Canonical SMILES

C1CC2CNCC2CC1O.Cl

Origin of Product

United States

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